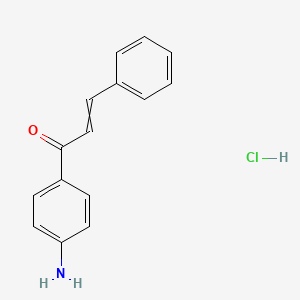![molecular formula C12H4O3 B12571617 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione CAS No. 287108-15-0](/img/structure/B12571617.png)
6,7-Didehydronaphtho[1,2-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Didehydronaphtho[1,2-c]furan-1,3-dione is an organic compound with the molecular formula C12H6O3 and a molecular weight of 198.18 g/mol . This compound is part of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties.
Preparation Methods
The synthesis of 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione typically involves the cyclization of naphthalene derivatives under specific conditions. One common method includes the reaction of naphthalene-1,2-dicarboxylic anhydride with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the desired furan ring . Industrial production methods often involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
6,7-Didehydronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
6,7-Didehydronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage .
Comparison with Similar Compounds
6,7-Didehydronaphtho[1,2-c]furan-1,3-dione can be compared with other naphthofuran derivatives, such as:
Naphtho[2,3-c]furan-1,3-dione: This compound has a similar structure but differs in the position of the furan ring, which can lead to different chemical reactivity and biological activity.
Naphtho[1,2-c]furan-1,3-dione, 6,7-difluoro-: The presence of fluorine atoms can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
287108-15-0 |
|---|---|
Molecular Formula |
C12H4O3 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
6,7-didehydrobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h2,4-6H |
InChI Key |
AKPWGCCRVSMEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=O)OC3=O)C#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
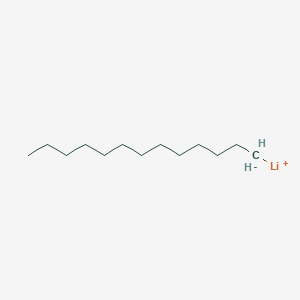
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
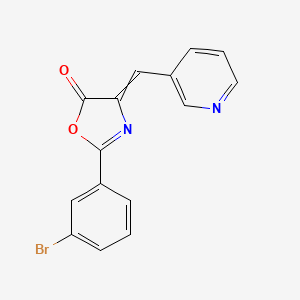
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
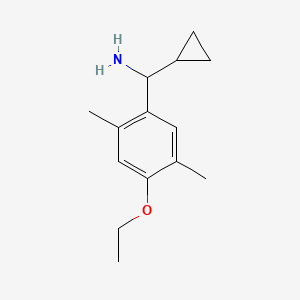
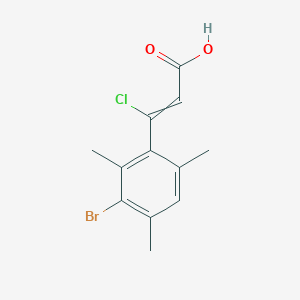
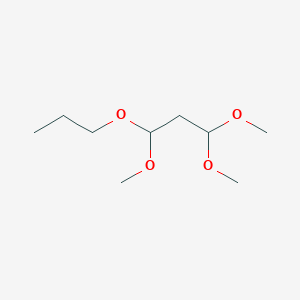
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
